molecular formula C27H29NO6S B2411248 Ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 449766-79-4

Ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

Cat. No.: B2411248
CAS No.: 449766-79-4
M. Wt: 495.59
InChI Key: SBADKDAMAMUSRH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that is a derivative of isoquinoline . Isoquinoline derivatives are known for their significant biological activity and are found in many alkaloids . This particular compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amine with diethyl oxalate was used to synthesize a related compound . The cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions gave a 1-carbethoxy-substituted dihydroisoquinoline .

Scientific Research Applications

Synthesis and Characterization Techniques

  • Synthesis of Quinazolines as Potential Antimicrobial Agents

    The research demonstrated the synthesis of new quinazolines with potential antimicrobial activities. This approach highlights the importance of synthetic chemistry in creating compounds with significant biological activities (Desai, Shihora, & Moradia, 2007).

  • Single Crystal X-Ray Structure Analysis

    A study on bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide showcases the critical role of crystallography in understanding the molecular structure of synthesized compounds, providing insights into their potential applications (Rimaz et al., 2009).

Potential Applications and Biological Activities

  • Antimicrobial Activities

    The creation of compounds like quinazolines, which exhibit antimicrobial properties, suggests a pathway for the development of new therapeutic agents. The detailed study of their synthesis and characterization lays the foundation for further exploration of their uses in medicine and pharmacology (Desai, Shihora, & Moradia, 2007).

  • Cytotoxicity and Docking Simulation

    Another significant application involves the synthesis of novel compounds and their evaluation for cytotoxicity against cancer cell lines. Coupling synthesis with docking simulations can identify potential anticancer agents, demonstrating the intersection of chemical synthesis and computational biology (Saleh et al., 2020).

  • Anti-Juvenile Hormone Activity

    Research on compounds that exhibit anti-juvenile hormone activity in insects showcases the potential of chemical compounds in agricultural applications, such as pest control. This research area opens up possibilities for developing environmentally friendly pesticides (Ishiguro et al., 2003).

Properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6S/c1-4-33-27(30)18-7-9-20(10-8-18)34-17-23-22-16-25(32-3)24(31-2)14-19(22)11-12-28(23)26(29)15-21-6-5-13-35-21/h5-10,13-14,16,23H,4,11-12,15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBADKDAMAMUSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CS4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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